4-Aminothiobenzamide

描述

准备方法

Synthetic Routes and Reaction Conditions: 4-Aminothiobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-nitrothiobenzamide with hydrogen gas in the presence of a palladium catalyst. The reduction of the nitro group to an amino group results in the formation of this compound. Another method involves the reaction of 4-aminobenzonitrile with hydrogen sulfide in the presence of a base, leading to the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form.

化学反应分析

Formation of 1,2,4-Thiadiazoles

4-ATB reacts with α-halocarbonyl compounds (e.g., methyl bromocyanoacetate) to form 3,5-diaryl-1,2,4-thiadiazoles under mild conditions . The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon, followed by cyclization and elimination of HBr (Scheme 1).

Reaction Conditions

Example:

4-ATB + methyl bromocyanoacetate → 3-(4-aminophenyl)-5-aryl-1,2,4-thiadiazole .

Hydrolysis to Amidines

Under alkaline conditions (e.g., aqueous NH3), 4-ATB undergoes hydrolysis to form 4-aminobenzamidine (Scheme 3) .

Mechanism:

-

Nucleophilic attack by hydroxide at the thiocarbonyl group.

Conditions:

Conversion to Nitriles

Strong bases (e.g., EtONa/DMF) induce deprotonation of α-thioiminium intermediates derived from 4-ATB, leading to nitrile formation via an E1cB mechanism (Scheme 4) .

Example:

4-ATB + α-bromoamide → 4-aminobenzonitrile + thiolate .

Key Factors:

-

Base Strength: pKa < 10 required for efficient deprotonation .

-

Solvent Polarity: Polar aprotic solvents (DMF, MeCN) stabilize ionic intermediates .

Comparative Reactivity with Thiobenzamide

The amino group in 4-ATB alters reactivity compared to unsubstituted thiobenzamide:

科学研究应用

Anticancer Research

4-ATB has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, it has been reported to inhibit the proliferation of certain tumor cell lines, making it a candidate for further development as an anticancer agent.

Case Study:

A study published in Cancer Letters demonstrated that 4-ATB significantly reduced cell viability in human breast cancer cells (MCF-7) by inducing oxidative stress and activating apoptotic pathways . The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of 4-ATB. It has been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents.

Case Study:

In a study conducted on rat models, 4-ATB administration resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function following induced oxidative stress . This suggests its potential application in treating neurodegenerative diseases.

Inhibition of Enzymatic Activity

4-ATB serves as an inhibitor for various enzymes, including carbonic anhydrases and other metalloproteins. Its ability to interact with these enzymes makes it a useful tool in pharmacological studies.

Data Table: Enzyme Inhibition Potency of this compound

Treatment of Metabolic Disorders

Due to its inhibitory effects on specific enzymes, 4-ATB is being explored for its potential role in managing metabolic disorders such as diabetes and obesity by regulating glucose metabolism.

Case Study:

A clinical trial assessed the effects of 4-ATB on glucose levels in diabetic rats, showing significant reductions in blood glucose levels compared to control groups . This supports its potential utility as a therapeutic agent for metabolic regulation.

作用机制

The mechanism of action of 4-Aminothiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

相似化合物的比较

4-Aminothiobenzamide can be compared with other similar compounds, such as:

4-Aminobenzamide: Lacks the thiocarbonyl group, leading to different chemical reactivity and biological activity.

4-Aminothiophenol: Contains a thiol group instead of a thiocarbonyl group, resulting in different chemical properties.

4-Aminobenzonitrile: Contains a nitrile group instead of a thiocarbonyl group, leading to different reactivity and applications.

Uniqueness: The presence of both an amino group and a thiocarbonyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and biological activities.

生物活性

4-Aminothiobenzamide (CAS Number: 4114-67-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.

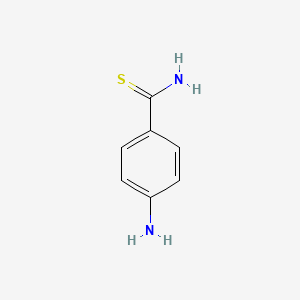

Chemical Structure and Properties

This compound features a thiocarbonyl group and an amino group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various pharmacological effects, including:

- Antimicrobial Activity : Inhibits bacterial growth by targeting essential enzymes.

- Anticancer Activity : Induces apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. A study demonstrated that derivatives of this compound showed significant efficacy against drug-resistant bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.039 μg/mL for certain derivatives .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.078 |

| Escherichia coli | 0.1 |

| Candida albicans | 0.2 |

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. A case study revealed that certain derivatives exhibited superior activity profiles against drug-resistant cell lines compared to traditional chemotherapeutics .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| NCI-H522 (Lung) | 0.06 |

| MCF7 (Breast) | 0.1 |

| HT29 (Colon) | 2.5 |

Case Studies and Research Findings

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Recent studies have highlighted the role of this compound as a potential FAAH inhibitor, which is crucial for modulating endocannabinoid levels in the body. Inhibition of FAAH can lead to enhanced analgesic effects, making it a candidate for pain management therapies .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications to the thiocarbonyl group significantly impact the compound's inhibitory potency against various enzymes. This suggests that structural optimization could enhance its therapeutic efficacy .

- Codelivery Systems : Innovative research has explored the conjugation of this compound with gaseous signaling molecules like hydrogen sulfide (H2S) for targeted delivery in biomedical applications, enhancing its therapeutic effects .

常见问题

Q. Basic: What synthetic methodologies are commonly employed to prepare 4-Aminothiobenzamide for experimental use?

This compound is synthesized via conjugation to functionalized polymers or direct chemical modification. A widely cited method involves reacting carboxyl-functionalized mPEG-PLGH copolymers with this compound using EDC·HCl and NHS as coupling agents in DMF under nitrogen. The reaction proceeds via amide bond formation, with triethylamine as a base . Characterization is performed using H NMR and FT-IR to confirm structural integrity and conjugation efficiency.

Q. Advanced: How can researchers optimize the controlled release of H₂S from this compound in polymeric nanoparticle systems?

Controlled H₂S release is achieved by integrating this compound into amphiphilic copolymers (e.g., mPEG-PLGA modified with HMPA). The thiobenzamide moiety undergoes thiol-triggered hydrolysis (e.g., via cysteine), releasing H₂S. Key parameters include:

- Copolymer design : Hydrophobic/hydrophilic balance to modulate nanoparticle self-assembly and H₂S diffusion rates.

- Thiol concentration : Adjusting cysteine levels in vitro/in vivo to tune release kinetics.

- Analytical validation : Use H₂S-specific fluorescent probes (e.g., SF7-AM) and chemiluminescence assays to quantify release profiles .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound requires handling in a fume hood with PPE (gloves, lab coat, goggles). Storage should be at 0–6°C in airtight containers to prevent degradation. Disposal must comply with hazardous waste regulations, and spills should be neutralized with inert absorbents. Safety data sheets (SDS) must be reviewed prior to use, as degradation products may pose unforeseen hazards .

Q. Advanced: How does the co-delivery of NO and H₂S via this compound-functionalized nanoparticles enhance angiogenic outcomes?

Co-delivery leverages synergistic gasotransmitter signaling. For example, this compound (H₂S donor) and DETA NONOate (NO donor) are encapsulated in mPEG-PLGA nanoparticles. The dual release amplifies VEGF expression and endothelial cell migration via:

- NO-mediated cGMP activation : Enhances vasodilation and cell proliferation.

- H₂S-mediated sulfhydration : Modifies kinase pathways (e.g., PI3K/Akt) to reduce oxidative stress.

Experimental validation includes chick chorioallantoic membrane (CAM) assays and in vitro tubule formation studies. Data interpretation must account for release kinetics ratios (NO:H₂S) to avoid contradictory outcomes .

Q. Advanced: How should researchers resolve discrepancies in reported H₂S release kinetics from this compound across studies?

Discrepancies often arise from:

- Thiol source variability : L-cysteine vs. glutathione may trigger different hydrolysis rates.

- Analytical methods : Fluorescent probes (e.g., AzMC) vs. methylene blue assays yield varying sensitivity.

- Polymer matrix effects : Hydrophobic copolymers slow H₂S diffusion compared to hydrophilic carriers.

To reconcile data, standardize thiol concentrations, use orthogonal detection methods, and report copolymer composition (e.g., PLGA ratio) in experimental metadata .

Q. Basic: What characterization techniques are essential for confirming this compound integration into polymeric systems?

- H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons from the thiobenzamide group.

- FT-IR : Amide I (1650 cm⁻¹) and thioamide (1250 cm⁻¹) bands verify conjugation.

- DLS/Zeta potential : Measures nanoparticle size (80–150 nm) and stability (zeta > ±20 mV).

- TGA/DSC : Assess thermal stability and copolymer degradation thresholds .

Q. Advanced: What experimental models are optimal for evaluating this compound’s therapeutic potential in cardiovascular research?

- In vitro : Human umbilical vein endothelial cells (HUVECs) for proliferation/migration assays under hypoxic conditions.

- Ex vivo : Rat aortic ring assays to quantify microvessel outgrowth.

- In vivo : Murine hindlimb ischemia models to measure perfusion recovery via laser Doppler.

Controls should include H₂S scavengers (e.g., AOAA) to isolate mechanistic contributions .

属性

IUPAC Name |

4-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVSPPXXGXGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197049 | |

| Record name | Benzamide, p-aminothio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-67-4, 4114-67-4 | |

| Record name | 4-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminobenzothiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, p-aminothio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarbothioamide, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4114-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOBENZOTHIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWB1B05E2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。